

# **Application Notes and Protocols: Futurrex NR9-8000 Negative Photoresist**

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Futurrex NR9-8000 is a negative-tone photoresist specifically designed for thick film applications, ranging from 6 to 100 µm. It is sensitive to UV exposure at the 365 nm wavelength, making it compatible with a variety of exposure tools such as wafer steppers, scanning projection aligners, proximity printers, and contact printers.[1] This document provides detailed processing instructions, quantitative data, and experimental protocols for the effective use of Futurrex NR9-8000 in research and development settings. Key advantages of NR9-8000 include its superior resolution, high photospeed, rapid development time, and excellent temperature resistance up to 100°C.[1] The principal solvent is cyclohexanone, and development is achieved using a basic aqueous solution.[1]

## I. Quantitative Data

For reproducible results, it is crucial to control the processing parameters. The following tables summarize the key quantitative data for Futurrex NR9-8000 processing.

Table 1: Spin Speed vs. Film Thickness

This table provides the expected film thickness for a given spin speed. The spin time is typically 30-60 seconds.



Spin Speed (rpm)	Film Thickness (µm)
1000	16.5
1500	9.0
2000	8.0
3000	6.5

Note: This data is derived from experimental results and manufacturer recommendations.[1] Actual thickness may vary based on substrate, equipment, and ambient conditions.

Table 2: Bake Times

Proper baking is essential for solvent removal and resist adhesion. The recommended bake temperature is 100°C on a hotplate.[1]

Film Thickness (µm)	Soft Bake Time (s)	Post-Exposure Bake (PEB) Time (s)
6.5 - 9.0	120	Dependent on film thickness
16.5	120	Dependent on film thickness

Note: For substrates that are poor conductors of heat, such as glass, bake times should be increased by a factor of 3.5.[1] The datasheet mentions a 100°C hotplate bake for a time depending on film thickness for the post-exposure bake.[1]

#### Table 3: Exposure and Development Parameters

The exposure dose is dependent on the film thickness. Development is performed using Resist Developer RD6 at 20-25°C.[1]



Film Thickness (µm)	Recommended Exposure Dose (mJ/cm²)	Development Time (s)
8	168	40
100	2100	330

Note: The exposure dose can be calculated by multiplying the resist thickness in  $\mu$ m by 21 mJ/cm².[1] The exposure time is then determined by dividing the exposure dose by the light intensity of the exposure tool at 365 nm.[1]

## **II. Experimental Protocols**

The following are detailed protocols for the key experimental steps in processing Futurrex NR9-8000.

#### Protocol 1: Substrate Preparation

- Cleaning: Start with a clean, dry substrate. Standard substrate cleaning procedures
  appropriate for the material (e.g., silicon, glass, etc.) should be used. This may include
  solvent rinsing (e.g., acetone, isopropanol) followed by DI water rinse and drying with
  nitrogen.
- Dehydration Bake: For optimal adhesion, perform a dehydration bake on a hotplate at 150-200°C for 5-10 minutes to remove any adsorbed moisture from the substrate surface.
- Adhesion Promoter (Optional): Futurrex NR9 series resists are designed to have enhanced adhesion, and the use of an adhesion promoter is generally not necessary.[2] However, for critical applications or difficult substrates, an appropriate adhesion promoter may be applied according to the manufacturer's instructions.

#### Protocol 2: Photoresist Coating

 Dispensing: Dispense a sufficient amount of Futurrex NR9-8000 photoresist onto the center of the substrate. The volume will depend on the substrate size.



- Spin Coating: Ramp up to the desired spin speed (as determined from Table 1) and hold for 30-60 seconds to achieve the target film thickness.
- Edge Bead Removal (Optional): If a significant edge bead forms, Edge Bead Remover EBR2
  can be dispensed on the top and bottom edges of the spinning substrate 3-5 seconds after
  the resist dispense has ceased.[1]

Protocol 3: Soft Bake

- Purpose: The soft bake removes the solvent from the photoresist film.
- Procedure: Place the coated substrate on a hotplate set to 100°C.
- Bake Time: Bake for the time specified in Table 2 based on the film thickness. For a typical thickness of 6.5-16.5 μm, a soft bake of 120 seconds is recommended.

Protocol 4: Exposure

- Equipment: Use a UV exposure tool with a light source emitting at 365 nm.[1]
- Photomask: Place the photomask in close proximity or contact with the photoresist surface.
- Exposure Dose: Expose the resist with the appropriate dose as indicated in Table 3.
   Calculate the required exposure time based on the calibrated intensity of your UV source.

Protocol 5: Post-Exposure Bake (PEB)

- Purpose: The PEB is a critical step for negative resists as it drives the cross-linking reaction in the exposed areas.
- Procedure: Place the exposed substrate on a hotplate set to 100°C.[1]
- Bake Time: The bake time is dependent on the film thickness. Refer to the manufacturer's specific recommendations for the PEB time corresponding to your film thickness.

Protocol 6: Development

Developer: Use Futurrex Resist Developer RD6 at a temperature of 20-25°C.[1]



- Immersion or Spray: Develop the resist by immersing the substrate in the developer or by using a spray development process.[1] Gentle agitation during immersion is recommended for uniform development.
- Development Time: The development time is dependent on the film thickness as shown in Table 3.
- Rinsing: After development, rinse the substrate thoroughly with deionized (DI) water until the water resistivity returns to a prescribed limit.[1]
- Drying: Dry the substrate using a stream of nitrogen.

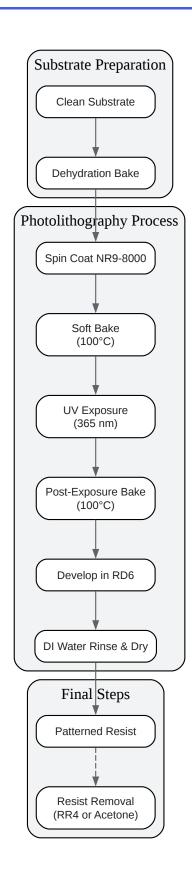
#### Protocol 7: Resist Removal

- Stripper: The patterned photoresist can be removed using Futurrex Resist Remover RR4 or acetone.[1]
- Procedure: Immerse the substrate in the remover at room temperature. The stripping time will depend on the film thickness and post-processing steps.

## **III. Visualizations**

Diagram 1: Futurrex NR9-8000 Photolithography Workflow



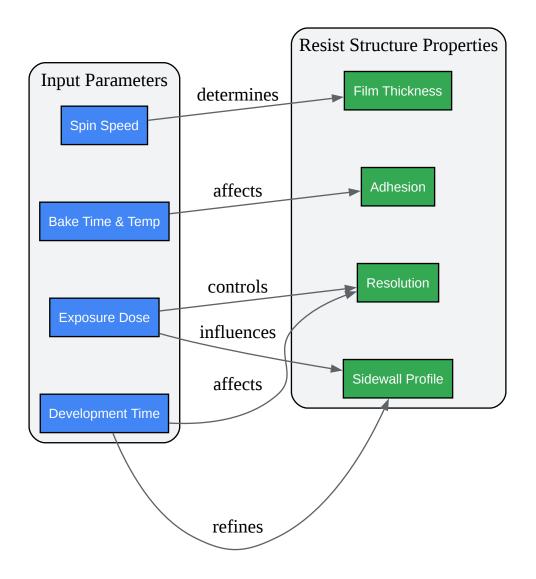


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Caption: A flowchart of the major steps in the Futurrex NR9-8000 photolithography process.



Diagram 2: Key Parameter Relationships in NR9-8000 Processing



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Caption: The influence of key input parameters on the final properties of the NR9-8000 resist structure.

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### References



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